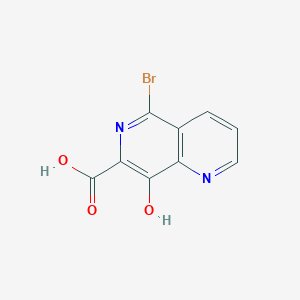
5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Potassium Carbonate: Common base used in substitution reactions.
Dimethylformamide (DMF): Solvent used in various reactions.
Major Products
Monoarylated and Diarylated Naphthyridines: Formed through coupling reactions with arylboronic acids.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used in the development of anticancer and antimicrobial agents.
Biological Studies: Investigated for its potential to inhibit various biological targets, including enzymes and receptors.
Chemical Synthesis: Used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways can vary depending on the specific biological target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridines: Another class of naphthyridines with similar biological activities.
1,8-Naphthyridines: Known for their anticancer and antimicrobial properties.
Uniqueness
5-Bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
IUPAC Name |
5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-4-2-1-3-11-5(4)7(13)6(12-8)9(14)15/h1-3,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFDQXJWTDJMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N=C2Br)C(=O)O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
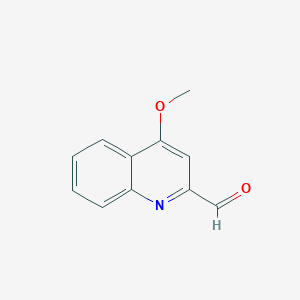
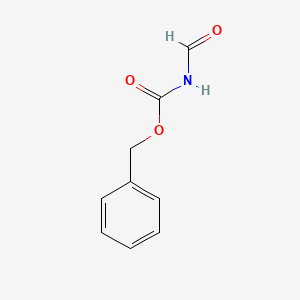

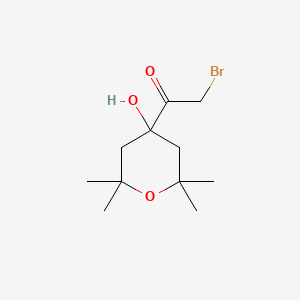
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
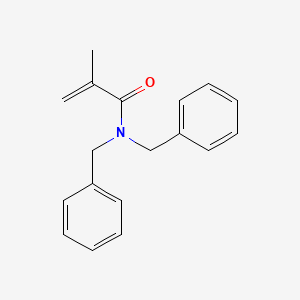
![tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13025108.png)


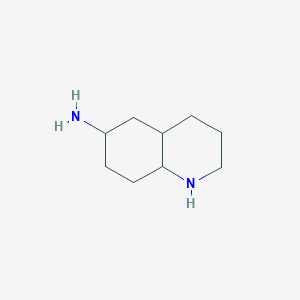

![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13025130.png)
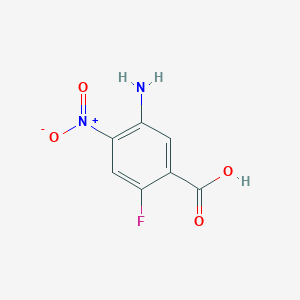
![3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13025154.png)
